molecular formula C21H20N4O4S B2685886 N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide CAS No. 893999-57-0

N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2685886
CAS No.: 893999-57-0
M. Wt: 424.48
InChI Key: ITDAZIMVOLGVHG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials might include 2-methoxyphenethylamine, 3-nitrophenylpyridazine, and thioacetic acid. The synthesis could involve:

    Nucleophilic Substitution: Reacting 2-methoxyphenethylamine with a suitable halide derivative of 3-nitrophenylpyridazine.

    Thioester Formation: Introducing the thioacetic acid to form the thioacetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group and the thioacetamide linkage can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide: can be compared with other compounds having similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-19-8-3-2-5-15(19)11-12-22-20(26)14-30-21-10-9-18(23-24-21)16-6-4-7-17(13-16)25(27)28/h2-10,13H,11-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDAZIMVOLGVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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